1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and a chlorobenzyl group, which is often used in the synthesis of various organic compounds .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, compounds with similar structures are often synthesized using methods like the Williamson ether synthesis . This involves the reaction of an alkyl halide with an alcohol in the presence of a base.
Chemical Reactions Analysis
The chemical reactions that this compound would undergo depend on its exact structure and the conditions under which it’s reacted. For example, the morpholine ring could potentially undergo reactions with acids or bases, and the chlorobenzyl group could participate in various substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activity : A study by Isakhanyan et al. (2014) explored the synthesis of tertiary aminoalkanols hydrochlorides, including compounds structurally related to 1-((4-Chlorobenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride. This research focused on evaluating the antibacterial activity of these compounds, highlighting their potential in addressing bacterial infections (Isakhanyan et al., 2014).
Antitumor Activity
- In Vitro Antitumor Activity : Isakhanyan et al. (2016) conducted a study on tertiary aminoalkanol hydrochlorides, related to this compound, to test their antitumor properties. The research aimed to find biologically active compounds among this new series of tertiary aminoalkanols (Isakhanyan et al., 2016).
Antioxidant Properties
- Synthesis and Antioxidant Activity : A study by Isakhanyan et al. (2011) examined the antioxidant properties of tertiary aminoalcohols, similar to this compound. The research revealed that these compounds exhibit varying degrees of antioxidant activity, dependent on the length of the alkyl chain in the benzene ring (Isakhanyan et al., 2011).
DNA Interaction and Biological Activity
- Synthesis and DNA Interaction : In 2019, a study by Mamatha S.V et al. focused on synthesizing and characterizing a compound structurally related to this compound. This research included an exploration of the compound's antibacterial, antioxidant, and anti-TB properties, along with its potential interaction with DNA, suggesting diverse biological activities (Mamatha S.V et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3.ClH/c15-13-3-1-12(2-4-13)10-19-11-14(17)9-16-5-7-18-8-6-16;/h1-4,14,17H,5-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFMGWYVMZZTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCC2=CC=C(C=C2)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.